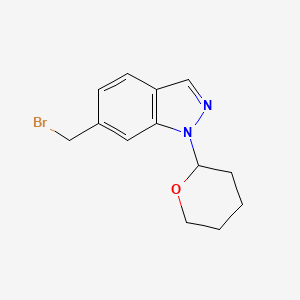

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Description

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a brominated indazole derivative featuring a tetrahydro-2H-pyran (THP) protecting group at the N1 position and a bromomethyl substituent at the C6 position. The THP group enhances solubility and stability during synthetic processes, while the bromomethyl moiety serves as a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Propriétés

IUPAC Name |

6-(bromomethyl)-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPVWONQUKCAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Approach

The preparation of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves the following steps:

Detailed Protocol

Below is a specific protocol for synthesizing this compound:

Materials Required:

- Indazole derivative

- N-bromosuccinimide (NBS)

- Tetrahydropyran

- Solvents: Dichloromethane (DCM), methanol

- Acid catalyst (e.g., p-toluenesulfonic acid)

- Silica gel for chromatography

Procedure:

Step 1: Bromination :

- Dissolve the indazole derivative in DCM.

- Add NBS slowly under stirring at room temperature.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Protecting Group Addition :

- Mix tetrahydropyran with an acid catalyst in methanol.

- Add the brominated indazole compound and reflux for several hours.

Step 3: Purification :

- Remove solvents under reduced pressure.

- Purify the product using flash column chromatography with a silica gel matrix and eluent system (e.g., 5% methanol in chloroform).

Data Table

| Parameter | Details |

|---|---|

| Molecular Formula | $$C{13}H{15}BrN_2O$$ |

| Molecular Weight | 295.17 g/mol |

| Melting Point | 54–55 °C |

| Boiling Point | 405.5 ± 35 °C (predicted) |

| Purity | >98% |

| Storage Temperature | 2–8 °C |

Research Findings

Recent studies highlight advancements in synthesis techniques for substituted indazoles, including microwave-assisted methods that reduce reaction time and improve yields. Additionally, iridium-catalyzed reactions have been explored for selective functionalization of indazole derivatives, though these methods are less common for bromomethylation.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to different biological activities.

Cyclization Reactions: The compound can undergo intramolecular cyclization reactions, especially if additional functional groups are introduced.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could lead to the formation of a carbonyl-containing compound.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole in anticancer therapy. For instance, derivatives of indazole have shown promising results against various cancer cell lines. The incorporation of different substituents can enhance the cytotoxicity and selectivity of these compounds against specific tumors.

Case Study :

A study reported that indazole derivatives exhibited significant antiproliferative activity against human breast cancer cell lines with IC values ranging from 28.8 to 124.6 µM, indicating their potential as chemotherapeutic agents .

Antimicrobial Properties

Compounds containing indazole moieties have been evaluated for their antimicrobial activities. The presence of bromomethyl and tetrahydro-pyran groups may contribute to enhanced interactions with microbial targets.

Research Findings :

In vitro studies have demonstrated that certain indazole derivatives possess antibacterial properties effective against resistant strains of bacteria, which is crucial in addressing the growing issue of antibiotic resistance .

Optoelectronic Materials

The unique structure of this compound allows it to be explored in the development of optoelectronic materials. Its ability to form stable films and incorporate into polymer matrices makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Research Insight :

Studies have shown that fused heterocycles can enhance the charge transport properties in organic semiconductors, leading to improved efficiency in optoelectronic applications .

Mechanistic Studies

The compound's structural features make it an attractive candidate for mechanistic studies in biological systems. Understanding how such compounds interact with biological targets can provide insights into their mode of action and inform the design of new therapeutic agents.

Example :

Molecular docking studies have been employed to predict the binding affinity of indazole derivatives to specific enzymes involved in cancer progression, suggesting pathways for developing targeted therapies .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial activities | IC values indicating significant antiproliferative effects |

| Material Science | Use in optoelectronic devices | Enhanced charge transport properties in organic semiconductors |

| Biological Research | Mechanistic studies on enzyme interactions | Insights into binding affinities for targeted therapy development |

Mécanisme D'action

The mechanism of action of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of 6-(Bromomethyl)-1-THP-indazole and analogous compounds:

*Estimated based on structural similarity to and .

Activité Biologique

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a synthetic compound characterized by its unique structure, which includes a bromomethyl group attached to an indazole ring and a tetrahydro-2H-pyran-2-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound's molecular formula is with a molecular weight of 295.18 g/mol. The presence of the bromomethyl group enhances its reactivity, making it suitable for various chemical transformations and biological interactions .

The biological activity of this compound primarily stems from its ability to interact with biological targets through covalent bonding. The bromomethyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites in proteins, enzymes, or receptors. This interaction can modulate the activity of these biological molecules, potentially leading to therapeutic effects .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of indazole compounds can demonstrate significant antimicrobial properties against various bacterial strains. Although specific data on this compound is limited, related compounds have shown promising results in inhibiting bacterial growth .

- Enzyme Inhibition : Indazole derivatives are often explored for their ability to inhibit key enzymes involved in disease processes. For example, studies on similar compounds indicate potential inhibitory effects on DNA gyrase and topoisomerase enzymes, which are critical targets in bacterial infections and cancer therapies .

Case Studies

Several case studies have been conducted on related indazole compounds, providing insights into their biological activities:

- Antibacterial Studies : A study evaluated the antibacterial efficacy of various indazole derivatives against Escherichia coli and Staphylococcus aureus. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL, indicating strong antibacterial properties .

- Cytotoxicity Assays : In vitro assays have shown that certain indazole derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies assessed cell viability using sulforhodamine B assays, revealing IC50 values that suggest moderate to high antiproliferative activity .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity | MIC/IC50 Values |

|---|---|---|---|

| 6-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole | Chlorinated Indazole | Moderate antibacterial | MIC: 0.03 μg/mL |

| 6-(Hydroxymethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole | Hydroxymethyl Indazole | Low cytotoxicity | IC50: >50 μg/mL |

| 6-(Methoxymethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole | Methoxymethyl Indazole | Variable activity | IC50: 10 μg/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using precursors like 6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with brominating agents (e.g., N-bromosuccinimide under radical conditions). Solvent selection (e.g., DMF or THF) and catalysts (e.g., AIBN for radical initiation) are critical for yield optimization. Purity validation requires multi-technique characterization:

- Melting Point : Compare experimental values with literature.

- Spectroscopy : Use -NMR to confirm bromomethyl substitution (e.g., δ ~4.5 ppm for CHBr) and -NMR for tetrahydropyran (THP) ring integrity.

- Elemental Analysis : Verify calculated vs. observed C/H/N/Br content .

Q. How does the THP-protecting group influence the stability and reactivity of the indazole core?

- Methodological Answer : The THP group enhances solubility in polar aprotic solvents and protects the indazole nitrogen from undesired side reactions (e.g., oxidation). Stability under acidic conditions can be tested via hydrolysis experiments (e.g., HCl/THF), monitored by TLC or HPLC. Reactivity studies should compare bromomethyl substitution rates with unprotected analogs .

Q. What spectroscopic techniques are most effective for distinguishing regioisomers in bromomethyl-substituted indazoles?

- Methodological Answer : -NMR coupling patterns (e.g., ABX systems for CHBr) and NOESY experiments can resolve positional ambiguity. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, while IR spectroscopy identifies C-Br stretches (~550–650 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-(bromomethyl)-1-THP-indazole in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Parameters include electron density at the bromine atom and steric effects from the THP group. Compare predicted activation energies with experimental yields to validate models .

Q. What strategies resolve contradictions in reported biological activities of brominated indazole derivatives?

- Methodological Answer : Systematic SAR studies should:

- Vary Substituents : Synthesize analogs with halogens (Cl, I) or methyl groups at the 6-position.

- Assay Conditions : Standardize cell lines (e.g., HEK293 for kinase inhibition) and control for THP deprotection artifacts.

- Data Normalization : Use IC values relative to positive controls (e.g., staurosporine for kinases) .

Q. How can environmental fate studies be designed to assess the ecotoxicity of brominated indazoles?

- Methodological Answer : Follow OECD guidelines for:

- Hydrolysis : Test pH-dependent stability (pH 4–9) at 25°C.

- Photodegradation : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS.

- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hr LC) and algal growth inhibition tests .

Q. What experimental designs minimize side reactions during functionalization of the bromomethyl group?

- Methodological Answer :

- Temperature Control : Perform reactions at 0–4°C to suppress elimination (e.g., formation of indazole alkenes).

- Ligand Screening : Use Pd(OAc) with SPhos or Xantphos ligands to enhance coupling efficiency.

- In Situ Monitoring : Employ stopped-flow IR or Raman spectroscopy to detect intermediates .

Methodological Considerations for Data Interpretation

- Contradictory Reactivity Data : Re-evaluate solvent polarity effects (e.g., DMSO vs. toluene) and moisture content using Karl Fischer titration .

- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) resolves THP ring conformation and bromine atom positioning. Compare with analogous structures in the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.